3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,5-dimethylphenyl)propanamide
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Overview
Description
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3,5-dimethylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3,5-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and pyrazolo[3,4-b]pyridine moieties are crucial for its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones
Uniqueness
3-[4-(Difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3,5-dimethylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both difluoromethyl and ethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22F2N4O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C20H22F2N4O2/c1-4-25-11-16-15(19(21)22)10-18(28)26(20(16)24-25)6-5-17(27)23-14-8-12(2)7-13(3)9-14/h7-11,19H,4-6H2,1-3H3,(H,23,27) |
InChI Key |
BBRXTEOYDRZVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC(=CC(=C3)C)C)C(F)F |
Origin of Product |
United States |
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